molecular formula C22H21BrN2O3 B11047349 3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11047349
M. Wt: 441.3 g/mol
InChI Key: HYFVDLJAYRVXMS-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic molecule featuring a pyrrolidine-2,5-dione core, substituted with a 4-methoxyphenyl group and a 4-bromophenyl-dihydropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a condensation reaction between an appropriate anhydride and an amine.

    Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxy group is introduced via a suitable methoxy-containing reagent.

    Attachment of the 4-Bromophenyl-Dihydropyridinyl Moiety: This step can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a bromophenyl-dihydropyridinyl precursor.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinyl moiety, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione core.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or liquid crystals, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism by which 3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-bromophenyl)-1,2,3,6-tetrahydropyridin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-[4-(4-chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern and the presence of both a bromophenyl and a methoxyphenyl group. This combination of functional groups can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H21BrN2O3

Molecular Weight

441.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21BrN2O3/c1-28-19-8-6-18(7-9-19)25-21(26)14-20(22(25)27)24-12-10-16(11-13-24)15-2-4-17(23)5-3-15/h2-10,20H,11-14H2,1H3

InChI Key

HYFVDLJAYRVXMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=CC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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